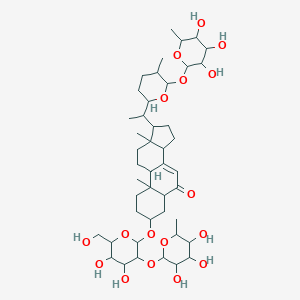
2,3-Disulfanyl-1-propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Disulfanyl-1-propanesulfonate, also known as 2,3-Dimercaptopropane-1-sulfonate (DMPS), is a chelating agent that is widely used in scientific research. It is a sulfur-containing compound that has the ability to bind to heavy metals and other toxic substances, facilitating their elimination from the body. DMPS is a water-soluble compound that is easily absorbed by the body, making it a popular choice for laboratory experiments.
Wirkmechanismus
DMPS works by binding to heavy metals and other toxic substances in the body, forming stable complexes that are easily eliminated through urine or feces. DMPS has been shown to have a higher affinity for mercury than other chelating agents, making it an effective treatment for mercury toxicity.
Biochemical and Physiological Effects:
DMPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, reduce oxidative stress, and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPS is its water solubility, which makes it easy to administer in laboratory experiments. DMPS has also been shown to be effective in removing heavy metals from the body, making it a popular choice for toxicology studies. However, DMPS has some limitations, such as its potential to cause kidney damage if not used properly.
Zukünftige Richtungen
There are several future directions for research on DMPS. One area of interest is the development of new chelating agents that are more effective and less toxic than DMPS. Another area of interest is the use of DMPS in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which have been linked to heavy metal toxicity. Additionally, research is needed to better understand the long-term effects of DMPS use and to develop new methods for monitoring heavy metal toxicity in the body.
Synthesemethoden
DMPS can be synthesized by reacting 2,3-dibromopropanesulfonic acid with sodium hydrosulfide in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPS has been extensively used in scientific research for its chelating properties. It has been used to remove heavy metals such as mercury, lead, and arsenic from the body. DMPS has also been used in the treatment of heavy metal poisoning and has shown promising results in clinical trials.
Eigenschaften
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3S3- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(sulfanyl)propane-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)
